N-(2,2,2-trichloro-1-hydroxyethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-trichloro-1-hydroxyethyl)thiophene-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thiophene ring, a carboxamide group, and a trichlorohydroxyethyl substituent. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2,2,2-trichloroethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the trichloroethanol to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-hydroxyethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichlorohydroxyethyl group to a less chlorinated or dechlorinated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(2,2,2-trichloro-1-hydroxyethyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-hydroxyethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The trichlorohydroxyethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-hydroxyethyl)formamide
- N-(2,2,2-trichloro-1-thioureidoethyl)carboxamide
- 2-(1-carboxamido-2,2,2-trichloroethyl)isothiouronium chloride
Uniqueness
N-(2,2,2-trichloro-1-hydroxyethyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and enhances its potential for various applications compared to similar compounds .
Properties
Molecular Formula |
C7H6Cl3NO2S |
---|---|
Molecular Weight |
274.5 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-hydroxyethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C7H6Cl3NO2S/c8-7(9,10)6(13)11-5(12)4-2-1-3-14-4/h1-3,6,13H,(H,11,12) |
InChI Key |
HEHHMKKVHJGVHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.